molecular formula C187H279F3N48O48S6 B15494135 GsMTx4 TFA (1209500-46-8 free base)

GsMTx4 TFA (1209500-46-8 free base)

Cat. No.: B15494135
M. Wt: 4217 g/mol
InChI Key: FAJHBOWQIHUJTB-WCJIKCQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GsMTx4 TFA is a 34-amino acid peptide derived from the venom of the Chilean rose tarantula (Grammostola spatulata). It selectively inhibits cation-permeable mechanosensitive channels (MSCs) in the Piezo and TRP channel families . Its molecular formula is C₁₈₅H₂₇₃N₄₉O₄₅S₆·C₂HF₃O₂, with a molecular weight of 4,209.84 g/mol (free base: 4,095.84 g/mol). GsMTx4 TFA modulates channel activity by altering membrane tension rather than directly blocking ion pores, leading to a 30 mmHg rightward shift in the pressure-gating curve of Piezo1 channels .

Properties

Molecular Formula

C187H279F3N48O48S6

Molecular Weight

4217 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C185H278N48O46S6.C2HF3O2/c1-98(2)72-120(159(253)202-114(54-27-33-65-188)155(249)228-141(96-284)178(272)226-135(90-234)172(266)206-113(53-26-32-64-187)153(247)211-122(74-100(5)6)161(255)215-124(76-102-40-13-9-14-41-102)163(257)203-112(52-25-31-63-186)152(246)212-123(75-101(7)8)162(256)230-139(94-282)176(270)219-129(82-145(193)236)168(262)216-126(78-104-44-17-11-18-45-104)165(259)225-136(91-235)173(267)224-134(184(278)279)79-105-46-19-12-20-47-105)210-154(248)117(57-30-36-68-191)208-180(274)143-59-38-70-232(143)182(276)119(58-37-69-198-185(196)197)209-175(269)138(93-281)231-179(273)142(97-285)229-157(251)116(56-29-35-67-190)205-170(264)131(85-150(242)243)221-171(265)132(86-151(244)245)220-169(263)130(83-146(194)237)222-181(275)144-60-39-71-233(144)183(277)133(84-147(195)238)223-177(271)140(95-283)227-156(250)115(55-28-34-66-189)204-166(260)127(80-106-88-199-110-50-23-21-48-108(106)110)218-167(261)128(81-107-89-200-111-51-24-22-49-109(107)111)217-164(258)125(77-103-42-15-10-16-43-103)214-158(252)118(61-62-149(240)241)207-160(254)121(73-99(3)4)213-174(268)137(92-280)201-148(239)87-192;3-2(4,5)1(6)7/h9-24,40-51,88-89,98-101,112-144,199-200,234-235,280-285H,25-39,52-87,90-97,186-192H2,1-8H3,(H2,193,236)(H2,194,237)(H2,195,238)(H,201,239)(H,202,253)(H,203,257)(H,204,260)(H,205,264)(H,206,266)(H,207,254)(H,208,274)(H,209,269)(H,210,248)(H,211,247)(H,212,246)(H,213,268)(H,214,252)(H,215,255)(H,216,262)(H,217,258)(H,218,261)(H,219,270)(H,220,263)(H,221,265)(H,222,275)(H,223,271)(H,224,267)(H,225,259)(H,226,272)(H,227,250)(H,228,249)(H,229,251)(H,230,256)(H,231,273)(H,240,241)(H,242,243)(H,244,245)(H,278,279)(H4,196,197,198);(H,6,7)/t112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-;/m0./s1

InChI Key

FAJHBOWQIHUJTB-WCJIKCQASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)CN.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Solubility : 66.66 mg/mL in H₂O (requires sonication) .
  • Storage : Powder stable at -20°C for 3 years; solutions stable at -80°C for 1 year .
  • In Vitro Activity : Reduces Piezo1-mediated charge transfer to 38% of baseline in HEK293 cells at 5 µM .
  • In Vivo Efficacy : Attenuates osteoarthritis (OA) in ACLT-induced rats by blocking Piezo1/CaN/NFAT1 signaling and reducing apoptosis .
GsMTx4 TFA vs. D-GsMTx4 TFA
Parameter GsMTx4 TFA D-GsMTx4 TFA
Targets Piezo1, TRP channels (broad) TRPC1/6, Piezo2
Mechanism Modulates membrane tension Direct SAC inhibition
Neuroprotection Rescues psychosine-induced demyelination Blocks LPC-induced astrocyte toxicity
Therapeutic Models Osteoarthritis, mechanical pain Myocardial ischemia/reperfusion
Key Study Findings Reduces AMPK/MLC-2 phosphorylation Prevents cardiomyocyte death
References

Key Differences :

  • Specificity : GsMTx4 TFA broadly targets Piezo1/2 and TRP channels, while D-GsMTx4 TFA is selective for TRPC1/6 and Piezo2 .
  • Structural Variation : D-GsMTx4 TFA is a synthetic enantiomer with altered stereochemistry, enhancing stability in physiological conditions .
GsMTx4 TFA vs. Yoda1 (Piezo1 Agonist)
Parameter GsMTx4 TFA Yoda1
Activity Piezo1 antagonist Piezo1 agonist
Mechanism Reduces membrane tension Stabilizes open conformation
Effect on Ca²⁺ Inhibits stretch-induced Ca²⁺ influx Amplifies Ca²⁺ signaling
Therapeutic Use Anti-inflammatory, OA treatment Hypertension research
In Vivo Model ACLT-induced OA rats Vascular endothelial dysfunction
References

Functional Contrast :
Yoda1 sensitizes Piezo1 channels to mechanical stimuli, while GsMTx4 TFA desensitizes them. Yoda1 induces oscillations in intracellular Ca²⁺, whereas GsMTx4 suppresses these signals .

GsMTx4 TFA vs. TRPV4 Inhibitors (e.g., GSK205)
Parameter GsMTx4 TFA GSK205
Target Specificity Piezo1/2, TRP channels TRPV4 exclusively
Mechanism Membrane tension modulation Direct pore blockade
Efficacy in Chondrocytes Inhibits Ca²⁺ influx under hyperload No effect on hyperload-induced Ca²⁺
Key Applications OA, neuropathic pain Bladder dysfunction, renal diseases
References

Critical Insight : GsMTx4 TFA’s unique action on membrane tension allows it to inhibit Piezo channels without affecting TRPV4, unlike GSK205, which directly blocks TRPV4 ion pores .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Linear GsMTx4

Fmoc-Based SPPS with Optimized Coupling Reagents

The linear sequence of GsMTx4 (GCDIDFPHCSPGWGWCFTNSQGKCVREAICFAAK) is synthesized via Fmoc solid-phase chemistry. Key steps include:

  • Resin Selection : Rink amide MBHA resin (0.55 mmol/g) is used to ensure C-terminal amidation.
  • Amino Acid Activation : Coupling employs N,N-diisopropylcarbodiimide (DIC) and Oxyma Pure in a 4:4:8 molar ratio (amino acid:DIC:Oxyma) at 50°C, achieving 46% HPLC purity for the linear peptide. Alternative reagents like HCTU/DIEA yield lower purity (18% isolated yield).
  • Side-Chain Protection : Critical residues utilize orthogonal protecting groups:
    • Lysine : Alloc (allyloxycarbonyl) for selective deprotection.
    • Histidine : Boc-His(Boc)-OH.DCHA or Boc-His(Trt)-OH to minimize racemization.
    • Cysteine : Trityl (Trt) for disulfide bridge formation.
Table 1: SPPS Conditions for Linear GsMTx4 Fragments
Linear Peptide Reagent System (Molar Ratio) Temperature (°C) HPLC Purity (%) Isolated Yield (%)
GsMTx4-1 HCTU/DIEA (4:3.8:8) 28 51 18
GsMTx4-2 DIC/Oxyma (4:8:4) 50 46 16
GsMTx4-3 DIC/Oxyma (4:12:4) 50 41 14

Deprotection and Segment Isolation

Alloc Group Removal

Fmoc-Lys(Alloc)-OH undergoes deprotection using 0.1–0.3 equivalents of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and 5–10 equivalents of morpholine in dichloromethane (CH₂Cl₂). Two sequential 10–30 minute treatments ensure complete Alloc removal without side reactions.

Cleavage from Resin

The linear peptide is cleaved using a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2 hours. Crude peptides are precipitated in cold diethyl ether and lyophilized.

Native Chemical Ligation (NCL) for Total Synthesis

Two-Segment Hydrazide Approach

Racemic GsMTx4 is synthesized via hydrazide-based NCL to enable racemic crystallization for structural analysis:

  • Segment 1 (1–17) : GCDIDFPHCSPGWGWCF synthesized via Fmoc-SPPS.
  • Segment 2 (18–34) : TNSQGKCVREAICFAAK prepared with C-terminal hydrazide.
  • Ligation : Segments are ligated in 6 M guanidine hydrochloride (GnHCl), 0.1 M sodium phosphate (pH 3.0), with 2% thiophenol. The product is desalted via HPLC.

Oxidative Folding and Disulfide Bond Formation

Glutathione Redox System

Crude linear peptides are folded in 0.1 M Tris-HCl (pH 7.9) containing 1 mM oxidized glutathione (GSSG) and 10 mM reduced glutathione (GSH). After 48 hours at 4°C, folded GsMTx4 is purified via reverse-phase HPLC (C18 column, 10–40% acetonitrile gradient).

Table 2: Folding Outcomes for GsMTx4 Variants
Linear Peptide Folding Product HPLC Purity (%) Observed Mass (Da)
GsMTx4-1 GsMTx4-5 51 4094.93
GsMTx4-2 GsMTx4-6 46 4095.01

Recombinant Expression and Purification

Thioredoxin Fusion System

GsMTx4 is expressed in E. coli as a thioredoxin fusion protein with a C-terminal hexahistidine tag. Purification involves:

  • Nickel Affinity Chromatography : Binding in 50 mM Tris (pH 8.0), 300 mM NaCl, 10 mM imidazole.
  • Folding : Refolding in 0.5 M GnHCl, 0.1 M Tris (pH 7.9), GSSG/GSH.
  • Thrombin Cleavage : Liberates GsMTx4 with three extra N-terminal residues (Gly-Ser-His), removed via HPLC.

Structural Validation and Activity Confirmation

Racemic Crystallography

Racemic GsMTx4 (synthetic + enantiomer enGsMTx4) crystallizes in space group P1, enabling X-ray diffraction at 1.8 Å resolution. The structure confirms three disulfide bonds (Cys1–Cys16, Cys9–Cys21, Cys15–Cys28).

Biological Activity Assays

Synthetic GsMTx4 TFA inhibits Piezo1-mediated currents in HEK293 cells (5 μM reduces charge transfer to 38%). Patch-clamp assays confirm identical activity to wild-type venom-derived peptide.

Challenges and Optimization Strategies

Racemization During Histidine Coupling

Using Boc-His(Trt)-OH instead of Boc-His(Boc)-OH.DCHA reduces racemization from 8% to <2%.

Scalability of SPPS

The DIC/Oxyma system achieves batch yields of 33 mg per 0.1 mmol scale but requires elevated temperatures (50°C) to accelerate coupling.

Q & A

Q. What is the molecular mechanism by which GsMTx4 TFA inhibits mechanosensitive channels (MSCs)?

GsMTx4 TFA selectively blocks cation-permeable mechanosensitive channels in the Piezo and TRP families by binding to the lipid bilayer, altering membrane tension, and reducing channel activation. This inhibition is reversible and dose-dependent, as demonstrated in HEK293 cells transfected with mouse Piezo1, where it reduced charge transfer to 38% of baseline levels .

Q. What are the recommended storage conditions and solubility protocols for GsMTx4 TFA?

Store lyophilized powder at -20°C for up to three years. For reconstitution, dissolve in H₂O at 66.66 mg/mL using brief sonication to ensure homogeneity. Solubilized aliquots should be stored at -80°C for ≤1 year to prevent degradation .

Q. How can researchers validate the specificity of GsMTx4 TFA in blocking Piezo1 versus TRP channels?

Use knockout cell lines (e.g., Piezo1⁻/⁻ HEK293) or siRNA-mediated knockdown to confirm target specificity. Pair experiments with positive controls like Yoda1 (a Piezo1 agonist) and negative controls (e.g., TRPV4-selective inhibitors) to isolate Piezo1 effects .

Q. What in vitro models are suitable for studying GsMTx4 TFA’s effects on mechanotransduction?

Common models include:

  • HEK293 cells overexpressing Piezo1/TRP channels for electrophysiological assays .
  • Organotypic cerebellar slices to assess rescue of psychosine-induced demyelination .
  • MCF10A cells to evaluate leptin-induced AMPK/MLC-2 phosphorylation .

Advanced Research Questions

Q. How should researchers address variability in GsMTx4 TFA’s inhibitory efficacy across cell types?

Variability often arises from differences in endogenous Piezo/TRP isoform expression. To mitigate this:

  • Quantify channel expression via qPCR or immunoblotting before experiments.
  • Normalize GsMTx4 TFA concentrations to cell-specific EC₅₀ values (e.g., 5 µM in HEK293 cells vs. 10 µM in primary neurons) .

Q. What experimental designs resolve contradictions in GsMTx4 TFA’s role in pathological vs. protective signaling?

For example, in osteoarthritis (OA) models, GsMTx4 TFA blocks Piezo1/CaN/NFAT1 signaling, reducing cartilage degradation. However, in neuronal injury models, prolonged inhibition may impair repair. Address contradictions by:

  • Comparing temporal dosing (acute vs. chronic administration).
  • Using tissue-specific Cre-loxP models to dissect pathway crosstalk .

Q. What strategies optimize in vivo delivery of GsMTx4 TFA for preclinical studies?

  • Intra-articular injection for OA models (e.g., ACLT-induced rat OA) at 10 µg/kg .
  • Intrathecal infusion for neuropathic pain studies, paired with pharmacokinetic profiling to assess blood-brain barrier penetration .

Q. How can researchers combine GsMTx4 TFA with other modulators (e.g., Yoda1) to study Piezo1 gating dynamics?

Use sequential exposure protocols:

  • Pre-treat cells with 5 µM GsMTx4 TFA (Phase I) to block baseline MSC activity.
  • Add Yoda1 (1 µM) in Phase II to activate residual Piezo1 channels, revealing sensitization effects.
  • Analyze calcium oscillations or membrane tension changes via live-cell imaging .

Q. What statistical approaches are recommended for analyzing dose-response data with GsMTx4 TFA?

  • Fit data to a Hill equation to calculate IC₅₀/EC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., control, GsMTx4, Yoda1, and combination treatments) .

Data Interpretation and Validation

Q. How should researchers validate GsMTx4 TFA’s off-target effects in transcriptomic or proteomic studies?

  • Perform RNA-seq/proteomics on treated vs. untreated cells.
  • Cross-reference differentially expressed genes with known Piezo/TRP-independent pathways (e.g., GPCRs).
  • Validate hits via CRISPR interference or pharmacological inhibitors .

Q. What controls are essential when testing GsMTx4 TFA in animal models of disease?

Include:

  • Vehicle controls (e.g., saline for injections).
  • Sham-operated animals for surgical models (e.g., ACLT-induced OA).
  • Positive controls (e.g., Yoda1 in Piezo1 activation studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.